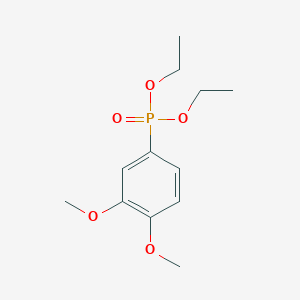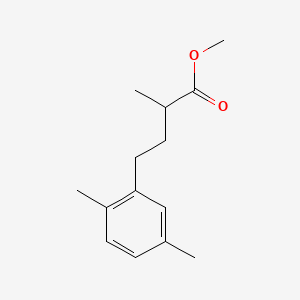
Methyl 4-(2,5-dimethylphenyl)-2-methylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(2,5-dimethylphenyl)-2-methylbutanoate is an organic compound that belongs to the ester family It is characterized by its aromatic ring substituted with two methyl groups and a butanoate ester moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2,5-dimethylphenyl)-2-methylbutanoate typically involves esterification reactions. One common method is the reaction of 4-(2,5-dimethylphenyl)-2-methylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production times. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
化学反应分析
Types of Reactions
Methyl 4-(2,5-dimethylphenyl)-2-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: 4-(2,5-dimethylphenyl)-2-methylbutanoic acid.
Reduction: 4-(2,5-dimethylphenyl)-2-methylbutanol.
Substitution: Products such as 4-(2,5-dimethylphenyl)-2-methylbutanoate derivatives with nitro or halogen groups.
科学研究应用
Methyl 4-(2,5-dimethylphenyl)-2-methylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reference compound in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
作用机制
The mechanism of action of Methyl 4-(2,5-dimethylphenyl)-2-methylbutanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Methyl 4-(2,4-dimethylphenyl)-2-methylbutanoate
- Methyl 4-(2,6-dimethylphenyl)-2-methylbutanoate
- Methyl 4-(3,5-dimethylphenyl)-2-methylbutanoate
Uniqueness
Methyl 4-(2,5-dimethylphenyl)-2-methylbutanoate is unique due to the specific positioning of the methyl groups on the aromatic ring. This structural feature can influence its reactivity and interaction with other molecules, making it distinct from other similar compounds.
属性
CAS 编号 |
30316-15-5 |
|---|---|
分子式 |
C14H20O2 |
分子量 |
220.31 g/mol |
IUPAC 名称 |
methyl 4-(2,5-dimethylphenyl)-2-methylbutanoate |
InChI |
InChI=1S/C14H20O2/c1-10-5-6-11(2)13(9-10)8-7-12(3)14(15)16-4/h5-6,9,12H,7-8H2,1-4H3 |
InChI 键 |
CBXSIOGUXFIPKP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C)CCC(C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


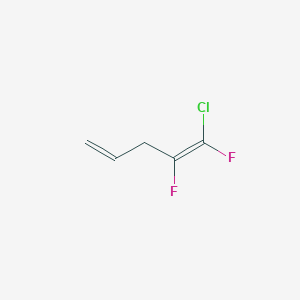
![(1R,2S,4R,5R)-2,4-dihydroxy-6-oxabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B13817454.png)


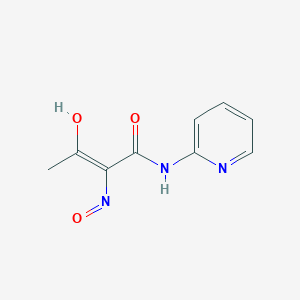
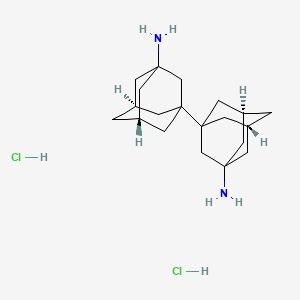
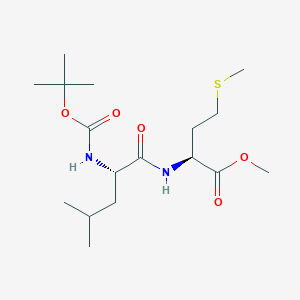



![(2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester; Caged SPN-1-P](/img/structure/B13817511.png)
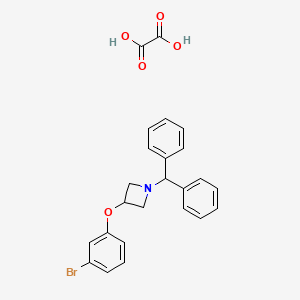
![3-[(Carboxymethyl)[(heptadecafluorooctyl)sulfonyl]amino]propyltrimethylammonium hydroxide](/img/structure/B13817518.png)
